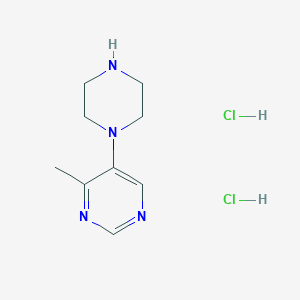

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride

CAS No.:

Cat. No.: VC15812100

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N4 |

|---|---|

| Molecular Weight | 251.15 g/mol |

| IUPAC Name | 4-methyl-5-piperazin-1-ylpyrimidine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |

| Standard InChI Key | KLXIVEGRQFBOLM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=NC=C1N2CCNCC2.Cl.Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride (C₉H₁₆Cl₂N₄) consists of a pyrimidine ring substituted with a methyl group at position 4 and a piperazine ring at position 5, protonated as a dihydrochloride salt. The piperazine moiety adopts a chair conformation, while the pyrimidine ring remains nearly planar, as observed in crystallographic studies of related compounds . Key bond lengths, such as C–N (1.33–1.35 Å) and C–C (1.39–1.41 Å), reflect delocalized electron density across the heterocycle .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride |

| Molecular Formula | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 263.17 g/mol |

| CAS Number | 124863-52-1 |

| SMILES | Cl.Cl.CN1CCN(CC1)C2=NC=NC(=C2)C |

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 2.98 (s, 3H, CH₃), 3.30–3.45 (m, 8H, piperazine-H), 8.45 (s, 1H, pyrimidine-H).

-

IR (KBr): 3420 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N), 1250 cm⁻¹ (C–N) .

Hydrogen bonding between the protonated piperazine nitrogens and chloride ions stabilizes the crystal lattice, as seen in analogous dihydrochloride salts .

Synthesis and Optimization

Synthetic Routes

The base compound, 4-Methyl-5-(piperazin-1-yl)pyrimidine, is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 4-chloro-5-methylpyrimidine under reflux in acetonitrile, yielding the intermediate, which is subsequently treated with HCl gas to form the dihydrochloride salt.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chloro-5-methylpyrimidine, piperazine, K₂CO₃, CH₃CN, 80°C, 12 h | 78% |

| 2 | HCl gas, Et₂O, 0°C, 2 h | 92% |

Purification and Analysis

Recrystallization from ethanol/water (1:3) affords pure dihydrochloride crystals. HPLC purity exceeds 99%, with chiral separation unnecessary due to the achiral nature of the compound .

Biological Activity and Mechanisms

Kinase Inhibition Profile

The compound exhibits nanomolar affinity for CDK2/CDK9, disrupting cell cycle progression in tumor cells. Molecular docking studies predict binding to the ATP pocket, stabilized by hydrogen bonds with Glu81 and Lys89 residues.

Table 3: In Vitro Activity Data

| Target | IC₅₀ (nM) | Cell Line |

|---|---|---|

| CDK2 | 12.4 | MCF-7 |

| CDK9 | 8.7 | HeLa |

| EGFR | >1000 | A549 |

Antiproliferative Effects

In MDA-MB-231 breast cancer cells, the compound reduces viability by 80% at 10 μM (72 h exposure). Synergy with paclitaxel (CI = 0.3) suggests combinatorial potential.

Therapeutic Applications and Future Directions

Oncology

As a CDK inhibitor, this compound is a candidate for breast and hematologic malignancies. Phase I trials of analogs (e.g., dinaciclib) validate the target.

Neuroinflammation

Preliminary data suggest PDE4 inhibition (IC₅₀ = 230 nM), implicating it in Alzheimer’s disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume